Spiro[4.5]decan-1-amine hydrochloride
Description
Significance of Spirocyclic Systems in Organic Synthesis
Spirocyclic systems are of considerable interest in organic synthesis and medicinal chemistry due to their distinct three-dimensional structures. tandfonline.comresearchgate.net Unlike flat aromatic systems, the inherent three-dimensionality of spirocycles allows for a more precise spatial arrangement of functional groups. tandfonline.com This can lead to more specific interactions with biological targets, such as proteins and enzymes.
The rigidity of the spirocyclic framework can also be advantageous, as it reduces the conformational flexibility of a molecule. tandfonline.com This can result in a more favorable binding affinity and selectivity for a specific biological target. tandfonline.com Furthermore, the introduction of spirocyclic motifs into drug candidates has been shown to improve their physicochemical properties, including solubility and metabolic stability. researchgate.netnih.gov The increased fraction of sp3-hybridized carbon atoms in spirocycles, as opposed to sp2-hybridized carbons in aromatic systems, is often associated with improved pharmacokinetic profiles. tandfonline.com
Overview of Spiro[4.5]decane Frameworks
The spiro[4.5]decane framework, which consists of a five-membered ring fused to a six-membered ring through a single carbon atom, is a common motif in spirocyclic chemistry. researchgate.net The synthesis of this framework can be challenging due to the presence of a quaternary carbon at the spiro center. tandfonline.com Various synthetic strategies have been developed to construct the spiro[4.5]decane skeleton. documentsdelivered.com
Research has explored different methods for the synthesis of spiro[4.5]decane derivatives. For example, methods involving intramolecular Schmidt reactions of ketones and alkyl azides have been utilized to create amino-substituted spiro[4.5]decanes. mdpi.com Other approaches include photocatalysis and organocatalysis for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com The versatility of the spiro[4.5]decane framework allows for the introduction of various functional groups, leading to a diverse range of chemical structures with potential applications in different areas of chemical research.
Role of Amine Functionality in Spirocyclic Architectures
The amine functionality, particularly a primary amine as seen in Spiro[4.5]decan-1-amine hydrochloride, plays a crucial role in the chemical behavior of spirocyclic architectures. The nitrogen atom in a primary amine has a lone pair of electrons, which allows it to act as a base and accept a proton. biologyinsights.com This basicity can be important for the molecule's interaction with other chemical species.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1955547-24-6 |
| Molecular Formula | C10H20ClN |
| Molecular Weight | 189.73 g/mol |
| IUPAC Name | spiro[4.5]decan-1-amine;hydrochloride |
| Physical Form | Powder |
Structure
2D Structure
Properties
IUPAC Name |
spiro[4.5]decan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-9-5-4-8-10(9)6-2-1-3-7-10;/h9H,1-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIFRMACMAKKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955547-24-6 | |
| Record name | spiro[4.5]decan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Derivatization of Spiro 4.5 Decan 1 Amine Hydrochloride
Reactions at the Amine Functionality
The primary amine group in spiro[4.5]decan-1-amine is a nucleophilic center that readily participates in a variety of chemical reactions, allowing for the synthesis of a diverse range of derivatives.
Acylation and sulfonylation reactions of the primary amine of spiro[4.5]decan-1-amine lead to the formation of stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for creating compounds with potential biological activity.
The acylation of spirocyclic amines, such as spiro[4.5]decan-8-amine, is typically achieved through coupling reactions with carboxylic acids. For instance, N-(Spiro[4.5]decan-8-yl)-[1,1′-biphenyl]-4-carboxamide can be synthesized from spiro[4.5]decan-8-amine hydrochloride and biphenyl-4-carboxylic acid using coupling agents like HATU or EDC. Optimization of these reactions often involves adjusting the stoichiometric ratios of the reactants and the reaction time to improve yields.
Similarly, sulfonylation can be accomplished by reacting the amine with a sulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. These reactions introduce a sulfonyl group, which can act as a hydrogen bond acceptor and influence the pharmacokinetic properties of the resulting molecule.
Table 1: Representative Acylation and Sulfonylation Reactions of Spirocyclic Amines
| Amine Reactant | Acylating/Sulfonylating Agent | Product |
| Spiro[4.5]decan-1-amine | Benzoyl chloride | N-(Spiro[4.5]decan-1-yl)benzamide |
| Spiro[4.5]decan-1-amine | Acetic anhydride | N-(Spiro[4.5]decan-1-yl)acetamide |
| Spiro[4.5]decan-1-amine | p-Toluenesulfonyl chloride | N-(Spiro[4.5]decan-1-yl)-4-methylbenzenesulfonamide |
This table presents theoretical products based on common organic reactions.
Alkylation of the amine functionality introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. Primary amines can undergo mono- or di-alkylation depending on the reaction conditions and the nature of the alkylating agent. Reductive amination, a two-step process involving the formation of an imine followed by reduction, is a common method for the controlled mono-alkylation of primary amines.
Primary amines react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comyoutube.com The formation of the C=N double bond is a reversible process, and the equilibrium can be driven towards the product by removing water. youtube.comnih.gov
Enamines are formed from the reaction of a ketone or aldehyde with a secondary amine. masterorganicchemistry.com While spiro[4.5]decan-1-amine is a primary amine and thus directly forms imines, its derivatives that are secondary amines can undergo enamine formation. The nitrogen of enamines is a powerful pi-donor, making the alkene nucleophilic. masterorganicchemistry.com
Table 2: Imine Formation with Spiro[4.5]decan-1-amine
| Carbonyl Compound | Product (Imine) |
| Acetone | N-(Spiro[4.5]decan-1-ylidene)propan-2-amine |
| Benzaldehyde | N-(Spiro[4.5]decan-1-yl)-1-phenylmethanimine |
| Cyclohexanone | N-(Cyclohexylidene)spiro[4.5]decan-1-amine |
This table presents theoretical products based on common organic reactions.
Modification of the Spirocyclic Ring System
The cyclohexane (B81311) ring of the spiro[4.5]decane system can be subjected to various functional group interconversions. For instance, the introduction of a hydroxyl group allows for subsequent oxidation to a ketone or conversion to a leaving group for nucleophilic substitution. The presence of a ketone, as seen in 2-amino-spiro[4.5]decane-6-ones, provides a handle for a wide range of carbonyl chemistry, including reductions, alkylations, and condensation reactions. mdpi.com
Similarly, the cyclopentane (B165970) ring can be chemically modified. While the parent spiro[4.5]decan-1-amine does not have functional groups on the cyclopentane ring, synthetic routes to spiro[4.5]decane systems can incorporate functionalities that can be later manipulated. These interconversions are crucial for creating a library of diverse compounds for various applications.
Ring Fusions and Expansions
The rigid, three-dimensional framework of the spiro[4.5]decane system provides a unique scaffold for the construction of more complex polycyclic architectures through ring fusion and expansion reactions. While direct ring expansions of the spiro[4.5]decane core originating from Spiro[4.5]decan-1-amine hydrochloride are not extensively documented in readily available literature, analogous transformations with related spirocyclic systems suggest potential synthetic pathways.
Ring fusion reactions, however, offer a more direct route to elaborate the core structure. These reactions typically involve the construction of a new ring that shares one or more atoms with the existing cyclopentane or cyclohexane rings of the spiro[4.5]decane moiety. The primary amine functionality of Spiro[4.5]decan-1-amine serves as a key reactive handle for initiating such transformations. For instance, condensation of the amine with suitable bifunctional electrophiles can lead to the formation of new heterocyclic rings fused to the cyclohexane portion of the spirocycle.
One potential avenue for ring fusion involves the reaction of the corresponding ketone, Spiro[4.5]decan-1-one, with various reagents to build fused heterocyclic systems. These ketones can be readily prepared from the corresponding amine. Classic named reactions in heterocyclic chemistry provide a template for these transformations. For example, the Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine (B124118) with a ketone under acidic conditions, could theoretically be applied to Spiro[4.5]decan-1-one to yield a spiro[indol-3,1'-cyclopentane] derivative, where the new indole ring is fused to the original cyclohexane ring. wikipedia.orgthermofisher.com
Similarly, the Pfitzinger quinoline (B57606) synthesis offers another pathway for ring fusion. This reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid. wikipedia.org The application of this reaction to Spiro[4.5]decan-1-one would be expected to produce a novel spiro[quinoline-4-carboxylic acid] system.
Formation of Complex Spiro-Fused Heterocyclic Systems Utilizing this compound or Related Amine Precursors
This compound is a valuable precursor for the synthesis of complex spiro-fused heterocyclic systems, where the spiro center is a key structural feature. These intricate molecules often exhibit interesting biological activities, making their synthesis an active area of research. The construction of these systems typically involves multicomponent reactions or sequential cyclization strategies, where the amine functionality plays a pivotal role.
The reactivity of the primary amine in Spiro[4.5]decan-1-amine allows it to participate in a variety of condensation and cyclization reactions to form nitrogen-containing heterocycles. These reactions often utilize the corresponding ketone, Spiro[4.5]decan-1-one, as a key intermediate. Several classical multicomponent reactions for heterocycle synthesis can be adapted to incorporate this spirocyclic ketone.
For instance, the Hantzsch pyridine (B92270) synthesis, a multicomponent reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia (B1221849), which can be derived from the amine hydrochloride), can be employed to construct a dihydropyridine (B1217469) ring. wikipedia.orgchemtube3d.com Using Spiro[4.5]decan-1-one as the keto-component in a modified Hantzsch-type reaction could lead to the formation of a spiro[dihydropyridine] derivative. Subsequent oxidation would yield the corresponding spiro-fused pyridine.
Another powerful method for constructing complex heterocyclic systems is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govorganic-chemistry.org While Spiro[4.5]decan-1-amine itself is not a direct participant, its corresponding ketone can be utilized in this reaction to generate spiro-fused quinolines.
The Gewald reaction provides a route to synthesize 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base. organic-chemistry.orgmdpi.com The application of Spiro[4.5]decan-1-one in this reaction would be expected to yield a spiro[thiophene-2-amine] derivative, a versatile intermediate for further functionalization into more complex fused systems.
Below is a table summarizing potential synthetic strategies for forming complex spiro-fused heterocyclic systems from precursors related to Spiro[4.5]decan-1-amine.
| Reaction Name | Precursor | Reagents | Potential Product Class |
| Fischer Indole Synthesis | Spiro[4.5]decan-1-one | Phenylhydrazine, Acid Catalyst | Spiro[indole-cyclopentane] |
| Pfitzinger Quinoline Synthesis | Spiro[4.5]decan-1-one | Isatin, Base | Spiro[quinoline-carboxylic acid] |
| Hantzsch Pyridine Synthesis | Spiro[4.5]decan-1-one | Aldehyde, β-ketoester, Ammonia | Spiro[dihydropyridine] |
| Friedländer Quinoline Synthesis | Spiro[4.5]decan-1-one | 2-Aminoaryl ketone/aldehyde | Spiro[quinoline] |
| Gewald Thiophene Synthesis | Spiro[4.5]decan-1-one | Activated nitrile, Sulfur, Base | Spiro[aminothiophene] |
Structural Analysis and Spectroscopic Characterization of Spiro 4.5 Decan 1 Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. While publicly accessible experimental NMR spectra for Spiro[4.5]decan-1-amine hydrochloride are not available, a theoretical analysis based on its known structure allows for the prediction of its characteristic spectral features. The structure contains a spirocyclic carbon (C5), a cyclopentane (B165970) ring, and a cyclohexane (B81311) ring bearing an amine group at the C1 position.
In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the carbon atom bearing the amino group, the protons of the spiro-fused rings, and the ammonium (B1175870) protons. The hydrochloride salt formation would shift the signals of protons near the ammonium group downfield. The protons on the two rings are diastereotopic due to the chiral center at C1, leading to complex splitting patterns.
Expected ¹H NMR Chemical Shift Ranges:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -NH₃⁺ | 7.5 - 8.5 | Broad singlet | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |
| H-1 (CH-N) | 3.0 - 3.5 | Multiplet | The proton on the carbon attached to the ammonium group, significantly deshielded. |
This table is based on theoretical predictions and standard chemical shift values for similar structural motifs.
The ¹³C NMR spectrum would provide information on the number of unique carbon environments. For Spiro[4.5]decan-1-amine, ten distinct carbon signals are expected. The spiro carbon, the carbon attached to the nitrogen (C1), and the eight methylene (B1212753) carbons of the rings would all resonate at characteristic chemical shifts.
Expected ¹³C NMR Chemical Shift Ranges:
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C1 (CH-N) | 50 - 60 | Carbon atom directly attached to the ammonium group. |
| C5 (Spiro C) | 40 - 50 | Quaternary carbon at the junction of the two rings. |
| Cyclohexane CH₂ | 25 - 40 | Methylene carbons of the six-membered ring. |
This table is based on theoretical predictions and standard chemical shift values for similar spiroalkane structures.
To unambiguously assign the proton and carbon signals, 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, helping to trace the connectivity of protons within the cyclopentane and cyclohexane rings. For instance, correlations would be seen between H-1 and its adjacent methylene protons on C2 and C9.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign each carbon signal to its attached proton(s).
Mass Spectrometry (MS) Characterization
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the analysis would typically be performed on the free base, Spiro[4.5]decan-1-amine (C₁₀H₁₉N, Monoisotopic Mass: 153.15 Da). Predicted mass spectrometry data for various adducts of the free amine have been calculated. uni.lu
Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement.
Predicted Mass-to-Charge Ratios (m/z) for Spiro[4.5]decan-1-amine Adducts:
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 154.15903 |
| [M+Na]⁺ | 176.14097 |
| [M+NH₄]⁺ | 171.18557 |
| [M]⁺ | 153.15120 |
(Data sourced from PubChemLite, based on theoretical calculations). uni.lu
The fragmentation pattern in a tandem MS (MS/MS) experiment would be expected to involve characteristic losses for cyclic amines, such as α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would result in the opening of the cyclohexane ring.
Vibrational Spectroscopy (Infrared, IR) Applications
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands for the ammonium group and the alkane structure would be prominent.
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Ammonium (-NH₃⁺) | N-H Stretch | 3000 - 2800 | Broad absorption, often overlapping with C-H stretches. |
| Ammonium (-NH₃⁺) | N-H Bend (asymmetric) | ~1600 | |
| Ammonium (-NH₃⁺) | N-H Bend (symmetric) | ~1500 | |
| Alkane (C-H) | C-H Stretch | 2950 - 2850 | Strong, sharp peaks characteristic of the spiroalkane framework. |
This table is based on standard IR frequency ranges for the specified functional groups.
X-ray Crystallography for Absolute Configuration and Conformation Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. To date, no publicly available crystal structure for this compound has been reported.
If a suitable single crystal were obtained, this technique could provide unequivocal proof of the compound's structure. It would reveal:
The precise conformation of the five- and six-membered rings. The cyclohexane ring is expected to adopt a stable chair conformation, while the cyclopentane ring could exist in an envelope or twist conformation.
The stereochemistry at the C1 chiral center.
The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride counter-ion.
Computational and Theoretical Investigations of Spiro 4.5 Decan 1 Amine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the behavior of a molecule from first principles. Such calculations for Spiro[4.5]decan-1-amine hydrochloride would provide deep insights into its electronic characteristics and chemical reactivity.
The electronic structure of a molecule dictates its physical and chemical properties. Theoretical investigations can map out the distribution of electrons and energy levels within the molecule. Key properties that would be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's stability and reactivity; a larger gap generally implies higher stability. nih.gov
Another important property is the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution. The MEP map would identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the protonated amine group (-NH3+) would be a prominent electrophilic site, while any electron-donating groups on the spirocyclic frame would influence nucleophilic character. nih.gov Computational studies on other spiro compounds have successfully used these methods to rationalize complex photophysical phenomena and quantify inductive and mesomeric effects. barbatti.org
| Calculated Property | Theoretical Significance | Predicted Outcome for this compound |
| HOMO Energy | Energy of the outermost electron orbital; relates to electron-donating ability. | Localized primarily on the spiro[4.5]decane carbon framework. |
| LUMO Energy | Energy of the lowest empty electron orbital; relates to electron-accepting ability. | Expected to be influenced by the electron-withdrawing -NH3+ group. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A relatively large gap is expected, characteristic of saturated aliphatic systems. |
| Dipole Moment | Measure of the overall polarity of the molecule. | A significant dipole moment is anticipated due to the charged amine hydrochloride group. |
| MEP Surface | Visual representation of charge distribution. | A positive potential (blue) would be concentrated around the -NH3+ group, with negative potential (red) being less prominent. |
The electronic properties calculated through quantum chemistry directly inform predictions about the molecule's reactivity. The HOMO and LUMO energies are central to frontier molecular orbital (FMO) theory, which explains how molecules interact in chemical reactions.
Nucleophilic and Electrophilic Sites: The MEP surface clearly identifies where the molecule is most likely to be attacked by electrophiles or nucleophiles. The positive potential near the ammonium (B1175870) group suggests it could interact with negatively charged residues in a biological target.
Chemical Hardness and Softness: Derived from the HOMO-LUMO gap, these global reactivity descriptors help quantify the molecule's resistance to change in its electron distribution. A "harder" molecule (large HOMO-LUMO gap) is less reactive than a "softer" one.
Reaction Mechanisms: DFT calculations are extensively used to model reaction pathways, determine transition state geometries, and calculate activation energies. For instance, DFT studies have been performed to verify the proposed mechanisms and analyze the diastereoselectivity in reactions that form spiro[4.5]decane derivatives. researchgate.net
Conformational Analysis of this compound and Related Spirocycles
The three-dimensional structure of a molecule is critical to its function, particularly in a biological context. Spirocyclic compounds are of great interest because their rigid, well-defined three-dimensional geometry can lead to higher binding affinity and selectivity for biological targets.
Conformational analysis of this compound would involve mapping the potential energy surface to identify the most stable (lowest energy) spatial arrangements of its atoms. The spiro[4.5]decane core consists of a cyclopentane (B165970) ring and a cyclohexane (B81311) ring fused at a single carbon atom.
Cyclohexane Ring: This ring can adopt several conformations, primarily the stable "chair" form and the more flexible "boat" and "twist-boat" forms. The analysis would determine the preferred conformation and the energetic barriers between them.
Cyclopentane Ring: This ring is not planar and exists in "envelope" and "twist" conformations, which rapidly interconvert.
Molecular Dynamics Simulations
While quantum calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual "movie" of the system at the atomic level.
For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. Key insights from such simulations include:
Solvation Effects: How the molecule interacts with surrounding water molecules, particularly the strong hydrogen bonding between the -NH3+ group and water.
Conformational Stability: MD simulations can confirm the stability of the low-energy conformations predicted by quantum calculations and observe transitions between different conformations.
Binding Dynamics: If a biological target (like an enzyme or receptor) is known, MD simulations can be used to model the process of the spiro compound binding to it. This can reveal the stability of the bound complex, the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain binding, and the role of water molecules in the binding site. Studies on other spirocyclic systems have used MD simulations to demonstrate that ligands can bind stably within the minor groove of DNA or within the active site of a protein.
| Simulation Parameter | Purpose | Typical Application for this compound |
| Force Field | A set of parameters describing the potential energy of the system (e.g., bond lengths, angles). | Standard force fields like AMBER or CHARMM would be used. |
| Solvent Model | Explicit representation of solvent molecules (e.g., water). | Models like TIP3P or SPC/E would be used to simulate an aqueous environment. |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns) or microseconds (µs). | Simulations of 100 ns or more would be needed to observe significant conformational changes or binding events. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis. | To measure structural stability, atomic fluctuations, and key intermolecular interactions over time. |
In Silico Studies of Related Spirocyclic Systems
In silico studies encompass a broad range of computational techniques used to screen, design, and predict the properties of molecules, often in the context of drug discovery. Given the structural rigidity and novelty of spirocyclic scaffolds, they are attractive targets for such investigations. researchgate.netmdpi.com
Molecular Docking: This is one of the most common in silico techniques. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For related spiro[4.5]decane systems, docking studies have been used to investigate structure-affinity relationships at biological targets like serotonin (B10506) receptors. nih.gov In such a study, this compound would be docked into the active site of a target protein, and a scoring function would estimate its binding affinity. These results help prioritize compounds for further testing. nih.govresearchgate.net
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, charged groups) necessary for biological activity. The spiro[4.5]decane scaffold serves as a rigid framework to hold these pharmacophoric features in a precise orientation.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For spirocyclic compounds, these models can predict properties like oral bioavailability and potential metabolic pathways, guiding the design of more effective and safer molecules. researchgate.netresearchgate.net
| In Silico Technique | Objective | Example from Related Spiro Systems |
| Molecular Docking | Predict binding mode and affinity of a ligand to a receptor. | Spiro[oxindole-2,3′-pyrrolidine] derivatives were docked into microbial enzyme active sites to support structure-activity relationship (SAR) data. mdpi.com |
| Pharmacophore Modeling | Identify essential 3D features for biological activity. | Used to define the key interactions of 1,4-dioxa-spiro[4.5]decane ligands with α1 and 5-HT1A receptors. nih.gov |
| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. | The drug-like and pharmacokinetic properties of novel antimicrobial spiro compounds were successfully profiled in silico. researchgate.net |
Applications of Spiro 4.5 Decan 1 Amine Hydrochloride As a Synthetic Building Block and Intermediate
Role in the Construction of Complex Organic Scaffolds
The unique structural characteristics of the spiro[4.5]decane framework make Spiro[4.5]decan-1-amine hydrochloride an important starting material for the synthesis of complex organic scaffolds. The inherent three-dimensionality and conformational rigidity of spirocycles are desirable traits in the design of novel molecular structures. nih.govbldpharm.com Synthetic chemists utilize such building blocks to introduce spatial complexity and novel topologies that are otherwise difficult to achieve with more conventional flat, aromatic systems. nih.gov
The primary amine in this compound serves as a key functional group for elaboration. It can readily participate in a variety of fundamental organic reactions, including:
Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides.
Reductive amination: Reacting with aldehydes or ketones to form new secondary or tertiary amines.
N-alkylation and N-arylation: Forming new carbon-nitrogen bonds.
Urea and thiourea (B124793) formation: Reacting with isocyanates or isothiocyanates.
These transformations allow for the "decoration" of the spirocyclic core, attaching other molecular fragments and building larger, more intricate scaffolds. enamine.net The rigidity of the spiro[4.5]decane unit helps to control the spatial orientation of the appended substituents, which is a critical aspect in the rational design of functional molecules. For example, spirocyclic scaffolds are used to create compounds that can explore chemical space in three dimensions, a key strategy in developing molecules with high specificity for biological targets. bldpharm.comnih.gov
Utilization in Medicinal Chemistry Programs (as a chemical scaffold/building block)
In medicinal chemistry, the design of new therapeutic agents often focuses on moving away from "flatland" aromatic structures towards molecules with greater three-dimensional character. nih.gov Spirocyclic scaffolds, such as that of this compound, are prime candidates for this strategy. The introduction of a spiro center can significantly improve the pharmacological profile of a drug candidate. bldpharm.comnih.gov
Key advantages of incorporating the spiro[4.5]decane scaffold include:
| Property Enhanced | Rationale |
| Binding Affinity & Selectivity | The rigid conformation of the scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity. |
| Physicochemical Properties | The sp3-rich nature of the scaffold can improve properties like solubility and metabolic stability compared to flat, aromatic systems. nih.gov |
| Novelty & Patentability | The unique three-dimensional shape provides access to novel chemical space, offering opportunities for new intellectual property. nih.gov |
A prominent example of the application of a spirocyclic amine hydrochloride building block is in the synthesis of Ubrogepant , a calcitonin gene-related peptide (CGRP) receptor antagonist approved for the treatment of migraine. researchgate.net The synthesis of Ubrogepant involves a crucial amide bond formation step between a complex spirocyclic carboxylic acid and an enantiopure amine hydrochloride salt, highlighting the role of such intermediates in constructing sophisticated drug molecules. researchgate.net While the exact amine used in the final published synthesis may vary in its substitution pattern, it demonstrates the principle of using spiro-amine hydrochlorides as key fragments in late-stage drug development.
Contribution to Combinatorial Chemistry and Compound Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as libraries, for high-throughput screening in drug discovery and other fields. enamine.netnih.gov this compound is an ideal scaffold for such libraries due to its combination of a rigid core and a reactive functional group.
The concept of "scaffold decoration" is central to its use in library synthesis. enamine.net The spiro[4.5]decane core acts as the central framework, and the primary amine provides an attachment point. By reacting the amine with a diverse set of building blocks (e.g., a collection of different carboxylic acids, aldehydes, or sulfonyl chlorides), a library of related compounds can be generated, each sharing the same spirocyclic core but differing in the peripheral chemical groups.
Example of a Combinatorial Approach:
| Scaffold | Reagent Set (R-COOH) | Resulting Library |
| Spiro[4.5]decan-1-amine | R¹-COOH | Spiro[4.5]decan-1-yl-amides with diverse R groups |
| R²-COOH | ||
| R³-COOH | ||
| ...Rⁿ-COOH |
This strategy allows for the systematic exploration of the structure-activity relationship (SAR) around the spirocyclic core. nih.gov The rigidity of the scaffold ensures that the diversity elements (the "R" groups) are held in well-defined spatial orientations, providing clear insights into how different substituents interact with a biological target. The use of building blocks like this compound is therefore crucial for generating high-quality compound libraries that are rich in three-dimensional structures, increasing the probability of identifying novel hits in screening campaigns. bldpharm.com
Q & A
Q. Answer :
- PPE : Wear nitrile gloves, lab coat, and ANSI Z87.1-certified goggles. Use fume hoods for weighing and reactions .
- Spill management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .
- Training : Documented training on SDS (Section 8: Exposure Controls) and emergency procedures (e.g., eyewash station access) .
Advanced: How to design in vivo studies for this compound given limited toxicity data?
Q. Answer :
- Preliminary toxicity screening : Use Caenorhabditis elegans or zebrafish embryos for rapid LD50 estimation .
- Dose escalation : Start at 0.1 mg/kg (mice) with incremental increases (2–5× steps), monitoring weight, organ histopathology, and serum biomarkers (ALT, creatinine) .
- Ecological risk assessment : Apply read-across models using structurally similar amines (e.g., adamantane derivatives) if biodegradability data are absent .
Basic: What analytical methods validate the purity of this compound?
Q. Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile (70:30 to 50:50 gradient). Purity ≥98% by area normalization .
- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 184.1 (free base) and chloride adducts .
- Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.4%) .
Advanced: How to address discrepancies in biological activity data across cell lines?
Q. Answer :
- Standardize assays : Use identical cell passage numbers, serum batches, and incubation times .
- Control compounds : Include known agonists/antagonists (e.g., memantine for NMDA receptor studies) to validate assay conditions .
- Mechanistic studies : Perform RNA-seq or phosphoproteomics to identify off-target pathways influencing activity .
Basic: What are the storage conditions for this compound?
Q. Answer :
- Short-term : Store at 2–8°C in airtight, light-resistant vials with desiccant .
- Long-term : Aliquot and store at −20°C under argon to prevent hydrolysis/oxidation .
- Stability monitoring : Recheck purity via HPLC every 6 months .
Advanced: How to optimize solubility for pharmacokinetic studies of this compound?
Q. Answer :
- Co-solvents : Test PEG-400, cyclodextrins, or DMSO (≤5% v/v) in saline .
- pH adjustment : Use citrate buffer (pH 3–4) to exploit amine protonation .
- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for sustained release .
Basic: How to perform a literature review for novel applications of Spiro[4.5]decan-1-amine derivatives?
Q. Answer :
- Database search : Use SciFinder with keywords: "spiro[4.5]decan* AND (amine OR hydrochloride) NOT patent". Filter by relevance (last 10 years) .
- Citation tracking : Use Web of Science to identify seminal papers citing adamantane-based NMDA antagonists .
- Gaps analysis : Compare biological targets (e.g., 5-HT1A vs. NMDA receptors) in existing studies .
Advanced: What computational methods predict the binding affinity of this compound to neuronal receptors?
Q. Answer :
- Docking simulations : Use AutoDock Vina with NMDA receptor (PDB: 2A5T) or 5-HT1A (PDB: 7E2Z) structures. Validate with MD simulations (GROMACS, 100 ns) .
- QSAR models : Train on adamantane derivatives to predict logP, pKa, and IC50 .
- Free energy calculations : Apply MM/PBSA to refine binding ΔG estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
